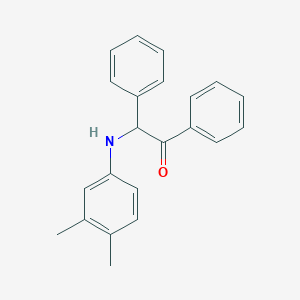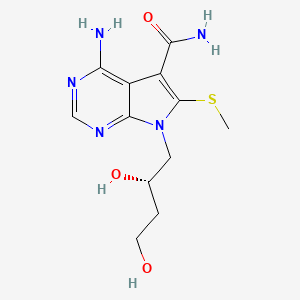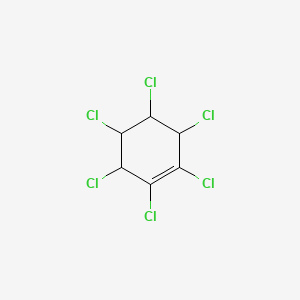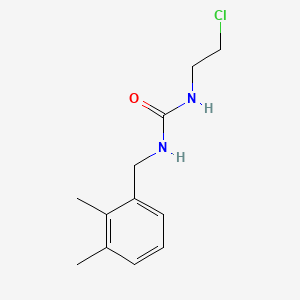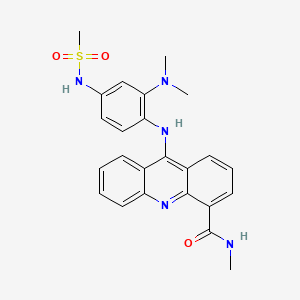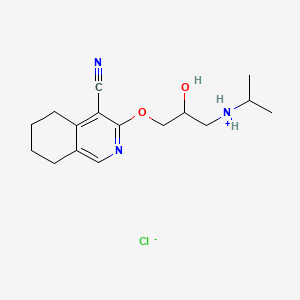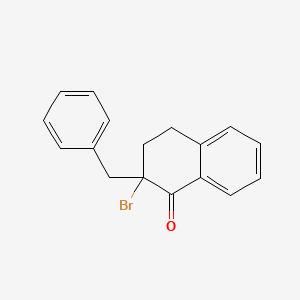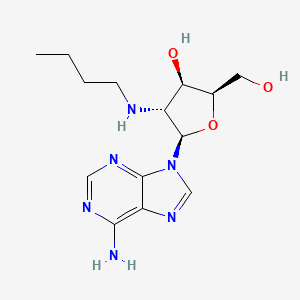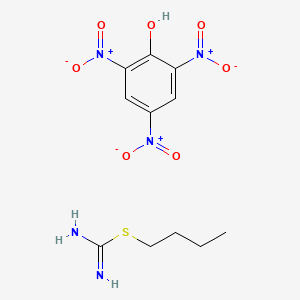
Butyl carbamimidothioate;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl carbamimidothioate;2,4,6-trinitrophenol typically involves the reaction of butyl carbamimidothioate with 2,4,6-trinitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl carbamimidothioate;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of butyl carbamimidothioate and 2,4,6-trinitrophenol, such as amino derivatives, substituted phenols, and other functionalized compounds.
Aplicaciones Científicas De Investigación
Butyl carbamimidothioate;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, sensors, and explosives detection.
Mecanismo De Acción
The mechanism of action of butyl carbamimidothioate;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The nitro groups in 2,4,6-trinitrophenol play a crucial role in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with an ethyl group instead of a butyl group.
Methyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a methyl group instead of a butyl group.
Propyl carbamimidothioate;2,4,6-trinitrophenol: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl carbamimidothioate;2,4,6-trinitrophenol is unique due to the presence of the butyl group, which can influence its chemical properties and reactivity
Propiedades
Número CAS |
2788-59-2 |
|---|---|
Fórmula molecular |
C11H15N5O7S |
Peso molecular |
361.33 g/mol |
Nombre IUPAC |
butyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H12N2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-8-5(6)7/h1-2,10H;2-4H2,1H3,(H3,6,7) |
Clave InChI |
HABFOEAHLWIATF-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


